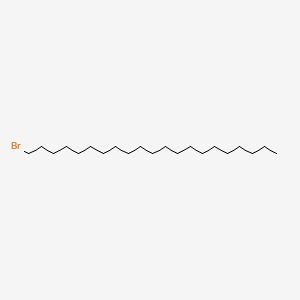

N-Heneicosyl bromide

Description

N-Heneicosyl bromide (C21H43N<sup>+</sup>Br<sup>−</sup>) is a quaternary ammonium bromide characterized by a nitrogen center bonded to a heneicosyl (21-carbon) alkyl chain and three methyl groups, with bromide as the counterion. While specific data on this compound are scarce, its structure suggests applications in surfactant chemistry, phase-transfer catalysis, or materials science due to its long hydrophobic tail and ionic nature .

Properties

IUPAC Name |

1-bromohenicosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHHLNIVRZCBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315878 | |

| Record name | 1-Bromoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4276-50-0 | |

| Record name | 1-Bromoheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Heneicosyl bromide can be synthesized through the bromination of heneicosane. The typical method involves the reaction of heneicosane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the heneicosane to form this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar bromination techniques but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, bromine concentration, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Heneicosyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide results in the formation of N-Heneicosyl cyanide.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

N-Heneicosyl cyanide: from nucleophilic substitution with sodium cyanide.

Heneicosene: from elimination reactions.

Heneicosane: from reduction reactions.

Scientific Research Applications

N-Heneicosyl bromide is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of long-chain alkyl derivatives.

Material Science: Used in the preparation of surfactants and lubricants due to its long alkyl chain.

Biological Studies: Employed in the synthesis of bioactive molecules and as a model compound in studying the behavior of long-chain alkyl bromides in biological systems

Mechanism of Action

The mechanism of action of N-Heneicosyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom in this compound is highly reactive and can form covalent bonds with nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Bromide Compounds

Structural and Functional Comparison

Table 1: Key Properties of N-Heneicosyl Bromide and Related Compounds

Physical and Chemical Properties

Volatility and Toxicity :

- Methyl bromide is highly volatile and toxic, causing neurotoxicity and respiratory failure . In contrast, this compound’s large size and ionic nature likely reduce volatility, aligning with trends observed in ionic liquids like 1-hexyl-3-methylimidazolium bromide, which exhibit low vapor pressures .

- Phenacyl bromide, though a solid, is reactive in alkylation reactions due to its aromatic ketone group, whereas this compound’s quaternary ammonium structure favors ionic interactions and micelle formation .

Solubility :

- Sepantronium bromide’s polar amide and ether groups enhance aqueous solubility (used in pharmaceutical formulations) , while this compound’s long alkyl chain likely reduces water solubility, similar to hexadecyl-containing quaternary ammonium compounds .

Biological Activity

N-Heneicosyl bromide, a long-chain alkyl bromide, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain, which significantly influences its interaction with biological membranes. The molecular formula is , and it exhibits properties typical of alkyl halides, including lipophilicity and potential reactivity in nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that long-chain alkyl bromides exhibit antimicrobial properties due to their ability to disrupt microbial membranes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines, potentially through mechanisms involving oxidative stress or membrane disruption.

- Neurotoxicity : There is evidence suggesting that exposure to long-chain alkyl bromides may affect neuronal health, leading to apoptosis in certain conditions.

Antimicrobial Properties

A study conducted on various long-chain alkyl bromides, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest a potential for this compound in cancer therapeutics, although further studies are needed to elucidate its mechanism of action.

Neurotoxicity Studies

Neurotoxicological assessments have revealed that exposure to this compound can lead to neuronal apoptosis. In animal models, it was observed that high doses resulted in significant neuronal loss in the hippocampus, implicating oxidative stress pathways as a contributing factor.

Q & A

Q. What are the optimal synthetic routes for N-Heneicosyl bromide, and how can reaction conditions be controlled to minimize by-products?

this compound synthesis typically involves bromination of heneicosanol or alkylation of bromide precursors. To minimize by-products:

- Solvent selection : Use non-polar solvents (e.g., carbon disulfide or ether) to reduce side reactions, as demonstrated in analogous bromide syntheses .

- Temperature control : Maintain low temperatures (0–5°C) to suppress thermal decomposition.

- Stoichiometric precision : Ensure exact molar ratios of reactants (e.g., PBr₃ or HBr) to avoid excess brominating agents, which can lead to over-bromination .

- Purification : Column chromatography or recrystallization in inert solvents (e.g., hexane) improves yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm ensures purity assessment, as validated for structurally similar bromides .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW = 399.5 g/mol) and isotopic patterns for bromine .

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation or skin contact, as bromides can cause severe irritation .

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Regularly monitor for degradation (e.g., discoloration or gas release) .

- Spill management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound across different solvent systems?

- Solubility profiling : Systematically test solvents (e.g., DMSO, THF, chloroform) using gravimetric analysis. Refractive index measurements (e.g., Abbe refractometer) correlate with solubility trends in ionic compounds .

- Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (25–60°C), and UV exposure. Monitor via HPLC to identify degradation products (e.g., heneicosanol or HBr) .

- Data reconciliation : Apply multivariate statistical models to isolate confounding variables (e.g., trace moisture or light exposure) .

Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biomimetic membranes or catalytic systems?

- Surface plasmon resonance (SPR) : Quantify binding kinetics with lipid bilayers or proteins.

- X-ray photoelectron spectroscopy (XPS) : Analyze surface adsorption mechanisms by tracking Br 3d electron binding energy shifts .

- Electrochemical impedance spectroscopy (EIS) : Assess catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by monitoring charge transfer resistance .

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

- DFT calculations : Optimize molecular geometry and simulate reaction pathways (e.g., SN2 bromination barriers) using software like Gaussian or ORCA.

- Molecular dynamics (MD) : Model solvation effects in ionic liquids or micellar systems to predict aggregation behavior .

- QSPR models : Correlate alkyl chain length with physicochemical properties (e.g., logP, polar surface area) to design derivatives with enhanced stability .

Data Contradiction Analysis

Q. What experimental design principles address discrepancies in thermal stability reports for this compound?

- Controlled reproducibility : Standardize heating rates (e.g., 5°C/min) and sample masses (10–20 mg) in thermogravimetric analysis (TGA) to minimize variability .

- Cross-validation : Compare differential scanning calorimetry (DSC) data with isothermal stability assays in inert vs. oxidative atmospheres .

- Error source identification : Use factorial design experiments to isolate factors like humidity or residual catalysts .

Method Development

Q. How can capillary electrophoresis (CE) be adapted for trace-level quantification of this compound in complex matrices?

- Buffer optimization : Use 20 mM borate buffer (pH 9.2) with 0.1% cetyltrimethylammonium bromide (CTAB) to enhance bromide ion mobility and resolution .

- Detection : Indirect UV detection at 214 nm with a co-ion (e.g., chromate) for sensitivity down to 0.1 ppm .

- Sample pretreatment : Liquid-liquid extraction (LLE) with dichloromethane removes interfering lipids or surfactants .

Safety and Compliance

Q. What institutional protocols align with federal regulations for disposing of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.